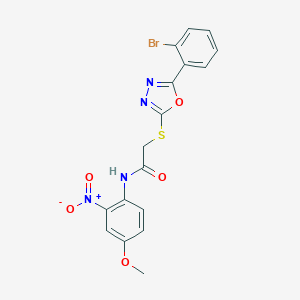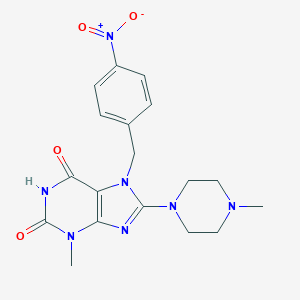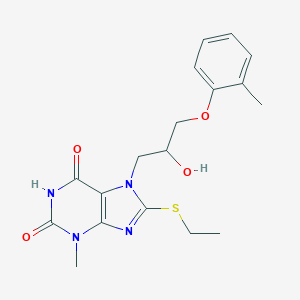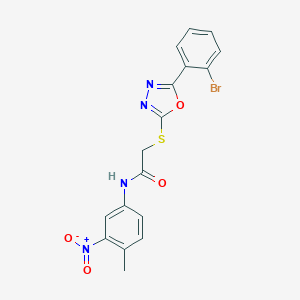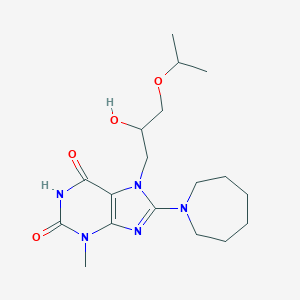![molecular formula C10H9N3S2 B409380 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 40527-69-3](/img/structure/B409380.png)
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole
作用机制
Target of Action
The primary targets of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole are enzymes and receptors in the biological system . Specifically, it has been found to inhibit Mtb shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind with different target receptors, making it a precise pharmacophore with a bioactive profile . The compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Biochemical Pathways
The compound affects the shikimate pathway, which is responsible for the biosynthesis of the chorismate end product . By inhibiting Mtb shikimate dehydrogenase, the compound disrupts this pathway, affecting the production of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds, so the inhibition of this pathway can have significant downstream effects.
Result of Action
The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . It has been found to have potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a benzothiazole ring.
1,2,4-Triazolo[3,4-b][1,3]benzoxazole: Contains an oxazole ring instead of a benzothiazole ring.
1,2,4-Triazolo[3,4-b][1,3]benzimidazole: Contains an imidazole ring instead of a benzothiazole ring.
Uniqueness
3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of both the triazole and benzothiazole rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNUHPWWDJNENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-Bis[4-(hexyloxy)phenyl]-1,5-pentanedione dioxime](/img/structure/B409297.png)

![5-(4-chloroanilino)-3-(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409300.png)
![8-(2,4-dichlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409303.png)
![3,5-di(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409306.png)
![5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409307.png)
![5-anilino-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409309.png)
![3-(4-morpholinyl)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409310.png)
